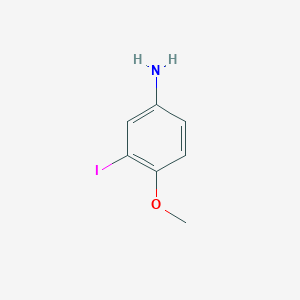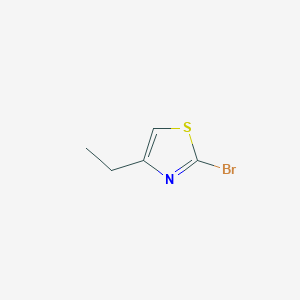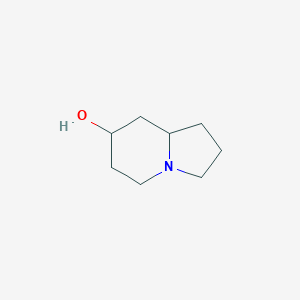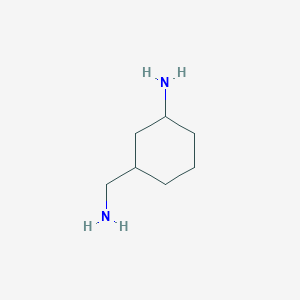
2-Bromo-3,5-difluorophenol
概要
説明
2-Bromo-3,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted by bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 3,5-difluorophenol with bromine in the presence of a suitable catalyst . The reaction conditions often involve:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3,5-difluorophenol and bromine
Reaction Vessel: Continuous flow reactor
Catalyst: Iron(III) bromide
Temperature Control: Maintained at optimal reaction temperature
Purification: Distillation or recrystallization to obtain pure this compound
化学反応の分析
Types of Reactions
2-Bromo-3,5-difluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form 3,5-difluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of 2-amino-3,5-difluorophenol or 2-thio-3,5-difluorophenol.
Oxidation: Formation of 2-bromo-3,5-difluoroquinone.
Reduction: Formation of 3,5-difluorophenol.
科学的研究の応用
2-Bromo-3,5-difluorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of liquid crystals and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Bromo-3,5-difluorophenol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. In biological systems, it can inhibit enzymes by binding to active sites, thereby affecting metabolic pathways. The fluorine atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5-difluorophenol
- 2-Bromo-3,4-difluorophenol
- 2-Bromo-3,6-difluorophenol
Uniqueness
2-Bromo-3,5-difluorophenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of bromine and fluorine atoms at specific positions on the benzene ring influences its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
2-bromo-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQCXYWIMAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622882 | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-43-9 | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)
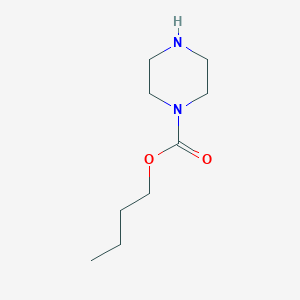

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)




